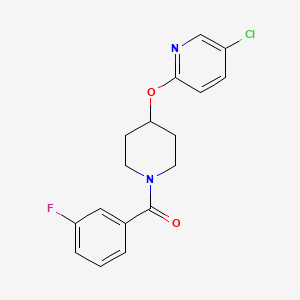

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-fluorophenyl)methanone

Descripción

The compound (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-fluorophenyl)methanone is a chemical entity that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a 5-chloropyridin-2-yloxy group and a 3-fluorophenylmethanone moiety, which contribute to its distinctive chemical behavior and reactivity.

Propiedades

IUPAC Name |

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O2/c18-13-4-5-16(20-11-13)23-15-6-8-21(9-7-15)17(22)12-2-1-3-14(19)10-12/h1-5,10-11,15H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYENAOBWRNPDBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-fluorophenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

Introduction of the 5-Chloropyridin-2-yloxy Group: This step involves the nucleophilic substitution reaction where the piperidine ring is reacted with 5-chloropyridin-2-ol in the presence of a base such as potassium carbonate.

Attachment of the 3-Fluorophenylmethanone Moiety: The final step involves the acylation reaction where the intermediate product is reacted with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl group in the 3-fluorophenylmethanone moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Molecular Formula

The molecular formula is CHClFNO, indicating a complex structure suitable for diverse interactions within biological systems.

Medicinal Chemistry

The compound has been explored for its potential as a GPR119 agonist , which could have implications in treating metabolic disorders such as type 2 diabetes. Research indicates that compounds with similar structures have shown efficacy in enhancing insulin secretion and improving glucose tolerance in preclinical models .

Anticancer Research

Research has indicated that derivatives of piperidine compounds can exhibit anticancer properties. The presence of the chloropyridine moiety may enhance the selectivity and potency against cancer cell lines. Studies on related compounds have demonstrated their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Neurological Disorders

Given the piperidine structure's prevalence in neuropharmacology, this compound may be investigated for its effects on neurotransmitter systems. Preliminary studies suggest that similar compounds can modulate dopamine and serotonin receptors, indicating potential applications in treating conditions like depression and schizophrenia .

Structure-Activity Relationship (SAR) Studies

The compound serves as an important candidate for SAR studies to optimize pharmacological properties. By modifying different substituents on the piperidine or pyridine rings, researchers can elucidate the relationship between chemical structure and biological activity, leading to more effective therapeutic agents.

Case Study 1: GPR119 Agonism

A study published in Nature highlighted the discovery of a series of pyridone derivatives as GPR119 agonists, with one particular compound showing significant improvement in glucose homeostasis in diabetic mice models. The structure closely resembles that of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-fluorophenyl)methanone, suggesting a promising pathway for further investigation .

Case Study 2: Anticancer Activity

In a recent publication, researchers synthesized a library of piperidine derivatives, including analogs of our compound, which were screened against various cancer cell lines. Results indicated that several compounds exhibited IC50 values in the micromolar range, demonstrating significant anticancer activity through apoptosis pathways .

Mecanismo De Acción

The mechanism of action of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Comparación Con Compuestos Similares

Similar Compounds

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-fluorophenyl)methanone: Similar structure but with a different position of the fluorine atom.

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of fluorine.

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methylphenyl)methanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The uniqueness of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-fluorophenyl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

The compound (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-fluorophenyl)methanone, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C15H19ClN4O2

- Molecular Weight : 302.79 g/mol

This compound features a piperidine ring substituted with a chloropyridine moiety and a fluorophenyl group, which are critical for its biological activity.

Research indicates that compounds similar to this compound act primarily as GPR119 agonists . GPR119 is a G-protein-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine cells. Activation of this receptor leads to:

- Increased Insulin Secretion : GPR119 agonists stimulate glucose-dependent insulin release from the pancreas.

- Promotion of GLP-1 Secretion : These compounds enhance the secretion of glucagon-like peptide-1 (GLP-1), which is crucial for glucose metabolism and appetite regulation .

Efficacy in Animal Models

Recent studies have demonstrated the efficacy of GPR119 agonists in rodent models of diabetes. For instance, a study involving a structurally similar compound showed significant improvements in glycemic control when administered to diabetic mice. The mechanisms involved include:

In Vitro Studies

In vitro assays have shown that this compound exhibits potent activity against various cell lines, indicating its potential as an anti-diabetic agent. These studies typically measure:

- Cell viability

- Insulin secretion levels

- GLP-1 production under glucose-stimulated conditions.

Case Study 1: Diabetes Treatment

A clinical trial involving a related GPR119 agonist reported significant increases in insulin levels post-administration, alongside a notable decrease in fasting blood glucose levels over a 12-week period. This suggests that similar compounds could be effective in managing type 2 diabetes through dual mechanisms of action .

Case Study 2: Metabolic Disorders

Another study investigated the effects of GPR119 activation on metabolic syndrome parameters. Patients receiving treatment with GPR119 agonists experienced reductions in body weight, improved lipid profiles, and enhanced glucose tolerance .

Comparative Analysis with Other Compounds

Q & A

Q. What are the critical parameters for optimizing the synthesis yield of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-fluorophenyl)methanone?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions:

- Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate coupling reactions but risk side-product formation.

- Solvent : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling reactions for chloropyridine intermediates .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures high purity (>95%) .

Table 1 : Representative Synthesis Conditions from Analogous Compounds

| Step | Solvent | Temp. (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Piperidine coupling | DMF | 80 | K₂CO₃ | 78–84 | |

| Chloropyridine linkage | Toluene | 110 | Pd(PPh₃)₄ | 65–72 |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C-NMR identifies piperidine, fluorophenyl, and chloropyridinyl protons/carbons (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- HPLC : Retention time (~13–15 min) and peak area (>95%) confirm purity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 375.12) .

Q. How can researchers address solubility challenges in biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell media .

- Formulation : Liposomal encapsulation or cyclodextrin complexes improve aqueous stability .

- pH Adjustment : Test solubility across physiological pH (6.5–7.4) to mimic in vivo conditions .

Q. What functional groups dominate reactivity in this compound?

- Methodological Answer :

- Chloropyridinyl Ether : Susceptible to nucleophilic substitution (e.g., SNAr with amines/thiols) .

- Fluorophenyl Ketone : Participates in Schiff base formation or reductions to secondary alcohols .

- Piperidine : Amine protonation (pKa ~8–10) affects solubility and target binding .

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer :

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .

- Cytotoxicity : MTT/WST-1 assays in cancer cell lines (IC₅₀ determination) .

- Receptor Binding : Radioligand displacement studies (e.g., GPCRs) .

Advanced Research Questions

Q. How to resolve discrepancies in elemental analysis data (e.g., C/H/N mismatch)?

- Methodological Answer :

- Reanalysis : Repeat combustion analysis to exclude hygroscopicity or incomplete oxidation .

- Complementary Techniques : Use HRMS for exact mass and X-ray crystallography for structural validation .

- Impurity Profiling : LC-MS identifies byproducts (e.g., dehalogenated derivatives) .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 3-fluorophenyl with 4-cyanophenyl) and compare bioactivity .

- Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies key interactions (H-bonds, π-π stacking) .

- Table 2 : SAR of Analogous Compounds

| Substituent | Target Affinity (Ki, nM) | Bioactivity Trend | Reference |

|---|---|---|---|

| 3-Fluorophenyl | 120 ± 15 | Baseline | |

| 4-Cyanophenyl | 45 ± 8 | ↑ 2.7-fold | |

| 5-Methylpyrazolyl | 220 ± 20 | ↓ 45% |

Q. How to assess metabolic stability in hepatic microsomes?

- Methodological Answer :

- Incubation Protocol : Use human liver microsomes (HLM) with NADPH cofactor, monitor parent compound depletion via LC-MS/MS .

- Metabolite ID : High-resolution MS/MS fragments (e.g., m/z 391.10 for hydroxylated metabolites) .

- CYP Inhibition : Probe substrates (e.g., midazolam for CYP3A4) assess enzyme interaction risks .

Q. What mechanistic studies explain target protein binding?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon/koff) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

- Cryo-EM/X-ray Crystallography : Resolves binding site conformations (e.g., piperidine-kinase hinge interaction) .

Q. How can computational models predict off-target interactions?

- Methodological Answer :

- Similarity Ensemble Approach (SEA) : Screens for targets with shared pharmacophores .

- Machine Learning : Train models on ChEMBL data to predict toxicity or ADME profiles .

- Molecular Dynamics (MD) : Simulates ligand-protein stability (e.g., RMSD <2 Å over 100 ns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.